Sodium benzoate-d5

概要

説明

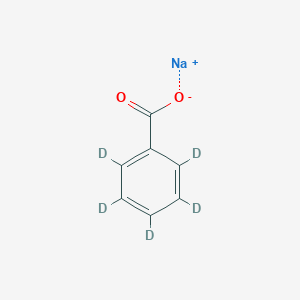

Sodium benzoate-d5 is the sodium salt of benzoic acid . It is an aromatic compound denoted by the chemical formula C7H5NaO2 . In its refined form, sodium benzoate is a white, odorless compound that has a sweet, astringent taste, and is soluble in water .

Synthesis Analysis

The synthesis of sodium benzoate involves the combination of benzoic acid with sodium hydroxide . A detailed procedure for the analysis of Sodium Benzoate in a quality control laboratory in pharmaceuticals is provided . The method includes a color reaction, infrared absorption spectrum, and thin-layer chromatography .Molecular Structure Analysis

Sodium benzoate is an aromatic compound with the chemical formula C7H5NaO2. It has an average mass of 144.103 Da and a monoisotopic mass of 144.018723 Da .Chemical Reactions Analysis

The production of sodium benzoate from the reaction of sodium hydroxide and benzoic acid has been investigated . The performance equation for the operation of a batch reactor was developed for the analysis of the reactor’s functional dimensions and parameters .Physical And Chemical Properties Analysis

Sodium benzoate is a white, odorless compound that has a sweet, astringent taste, and is soluble in water . It is supplied as a white powder or flake .科学的研究の応用

Genotoxicity Assessment

Sodium benzoate-d5 can be used to assess genotoxic effects in biological systems. For instance, studies have utilized sodium benzoate to evaluate its impact on genetic material, such as inducing micronucleus formation and chromosome breakage . This application is crucial in understanding the compound’s potential risks and mechanisms of action at the genetic level.

Oxidative Stress Analysis

Research has shown that sodium benzoate can generate oxidative stress . Sodium benzoate-d5, with its deuterated form, can serve as a stable isotope tracer in biochemical assays to measure oxidative stress markers like malondialdehyde (MDA) levels and antioxidant enzyme activities .

Environmental Toxicology

Sodium benzoate-d5 can be employed in environmental toxicology studies to investigate the protective role of various agents against its potential toxic effects. For example, the therapeutic effects of royal jelly against sodium benzoate-induced toxicity have been studied using physiological, genetic, and biochemical parameters .

Food Preservation Research

In the context of food science, sodium benzoate-d5 can be used to study the biochemical effects of preservatives on food spoilage organisms like Saccharomyces cerevisiae. It helps in understanding how preservatives affect yeast cell proliferation, metabolic activity, and biochemical composition .

Molecular Docking Studies

Sodium benzoate-d5 can be a subject in molecular docking studies to explore its interaction with various biomolecules. This application aids in predicting binding affinities and understanding the molecular basis of its effects, such as its interaction with antioxidant enzymes .

Therapeutic Potential Exploration

While sodium benzoate is known for its preservative properties, its deuterated form can be used to explore potential therapeutic applications. For instance, assessing the compound’s effects on the immune system, liver, kidneys, and fertility can lead to discoveries of new therapeutic uses .

作用機序

Target of Action

Sodium benzoate-d5, a derivative of sodium benzoate, primarily targets amino acids in the body . It is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This binding leads to the excretion of these amino acids, resulting in a decrease in ammonia levels .

Mode of Action

Sodium benzoate-d5 interacts with its targets (amino acids) by binding to them . This binding leads to the excretion of these amino acids and a decrease in ammonia levels . This mechanism of action is particularly beneficial in the treatment of urea cycle disorders .

Biochemical Pathways

Sodium benzoate-d5 affects the biochemical pathways related to the metabolism of amino acids . It is involved in the benzoate catabolism within the human gut microbiome . The benzoate catabolic protein features were mapped onto the aerobic and anaerobic pathways of benzoate catabolism . The metabolism of sodium benzoate leads to the production of hippuric acid .

Pharmacokinetics

It is known that almost all the absorbed sodium benzoate is excreted out of the human body through the urogenital system as amino acids adduct ie, hippuric acid .

Result of Action

The primary result of sodium benzoate-d5’s action is a decrease in ammonia levels in the body . This is particularly beneficial in the treatment of urea cycle disorders . Recent research also suggests that sodium benzoate may be beneficial as an add-on therapy in schizophrenia .

Action Environment

The action, efficacy, and stability of sodium benzoate-d5 can be influenced by various environmental factors. For instance, the human gut microbiome plays a crucial role in the metabolism of sodium benzoate . Continuous dietary exposure to benzoate might have allowed the human gut microbes to evolve benzoate catabolic machinery

Safety and Hazards

Sodium benzoate is considered safe, but scientists have shown that negative side effects happen when it’s mixed with ascorbic acid (vitamin C). Their studies show that it turns into benzene, a chemical that may cause cancer . A safety data sheet provides detailed information about the potential hazards of sodium benzoate-d5 and the necessary precautions for handling it .

将来の方向性

The global Sodium Benzoate market size is forecasted to reach $412 million by 2030 . Increasing consumer spending on packaged food, coupled with the growing pharmaceutical sector, present significant growth opportunities . Additionally, R&D in sustainable production methods could unlock new possibilities .

特性

IUPAC Name |

sodium;2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-GWVWGMRQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635460 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium benzoate-d5 | |

CAS RN |

62790-26-5 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzoate-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)